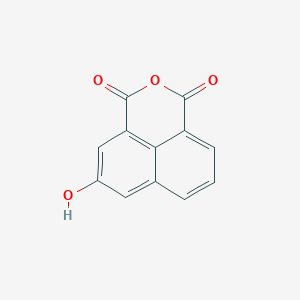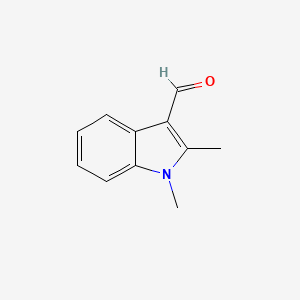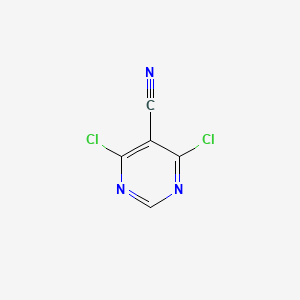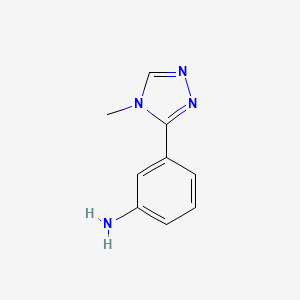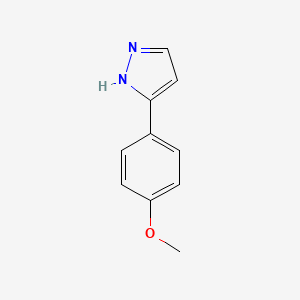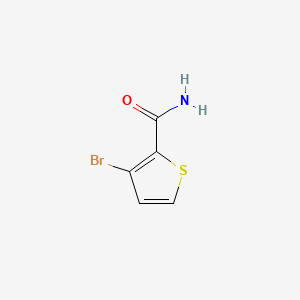
3-Bromothiophène-2-carboxamide
Vue d'ensemble
Description
3-Bromothiophene-2-carboxamide is a useful research compound. Its molecular formula is C5H4BrNOS and its molecular weight is 206.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromothiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromothiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agents anti-norovirus
Le 3-bromothiophène-2-carboxamide est utilisé dans la synthèse de dérivés d'hétérocycles carboxamide, qui ont montré une activité anti-norovirus puissante . La relation structure-activité (RSA) de ces dérivés a été étudiée, et il a été constaté que les substituants halogènes sur l'échafaudage hétérocyclique améliorent considérablement leur puissance anti-norovirus .
Recherche biochimique
Ce composé est un thiophène bromé utilisé pour la recherche biochimique .
Synthèse du 3-formyl-N-phényl-5-propylthiophène-2-carboxamide
Le this compound peut être utilisé dans la synthèse du 3-formyl-N-phényl-5-propylthiophène-2-carboxamide .
Réactions de couplage croisé de Stille
Le this compound est utilisé dans les conditions de couplage croisé de Stille, qui sont utilisées pour coupler le peptide lié à la résine .
Mécanisme D'action
Target of Action
It is known that this compound is used in stille cross-coupling conditions . The Stille reaction is a powerful tool in organic synthesis for the formation of carbon-carbon bonds .
Mode of Action
The mode of action of 3-Bromothiophene-2-carboxamide involves its use in Stille cross-coupling reactions . In these reactions, 3-Bromothiophene-2-carboxamide is likely to act as an electrophile, reacting with organotin compounds (the nucleophiles) in the presence of a palladium catalyst .
Biochemical Pathways
The stille cross-coupling reaction, in which this compound is used, is a key step in the synthesis of various biologically active compounds . Therefore, it can be inferred that 3-Bromothiophene-2-carboxamide may indirectly influence multiple biochemical pathways through its role in the synthesis of these compounds.
Result of Action
Given its role in stille cross-coupling reactions, it can be inferred that this compound plays a crucial role in the synthesis of various biologically active compounds .
Analyse Biochimique
Biochemical Properties
3-Bromothiophene-2-carboxamide plays a significant role in biochemical reactions, particularly in the context of peptide coupling reactions. It is commonly used in Stille cross-coupling conditions to couple resin-bound peptides . The compound interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The nature of these interactions involves the activation of the carboxamide group, which then participates in nucleophilic substitution reactions with amino groups of peptides, leading to the formation of amide bonds.
Cellular Effects
The effects of 3-Bromothiophene-2-carboxamide on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 3-Bromothiophene-2-carboxamide can modulate the activity of certain kinases and transcription factors, leading to alterations in gene expression profiles. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various metabolic pathways .
Molecular Mechanism
At the molecular level, 3-Bromothiophene-2-carboxamide exerts its effects through specific binding interactions with biomolecules. The bromine atom in the compound enhances its electrophilic properties, allowing it to form covalent bonds with nucleophilic sites on enzymes and proteins. This can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, 3-Bromothiophene-2-carboxamide can induce changes in gene expression by binding to transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromothiophene-2-carboxamide can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that 3-Bromothiophene-2-carboxamide can have sustained effects on cellular function, with some effects becoming more pronounced over time .
Dosage Effects in Animal Models
The effects of 3-Bromothiophene-2-carboxamide vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular processes. At higher doses, it can induce toxic or adverse effects, including cellular apoptosis and tissue damage. Threshold effects have been observed, where a specific dosage range results in optimal biological activity without significant toxicity .
Metabolic Pathways
3-Bromothiophene-2-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may have distinct biological activities. These metabolic transformations can affect the overall metabolic flux and levels of key metabolites in the cell .
Transport and Distribution
Within cells and tissues, 3-Bromothiophene-2-carboxamide is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments. The transport and distribution of 3-Bromothiophene-2-carboxamide are critical for its biological activity, as they determine the concentration of the compound at its site of action .
Subcellular Localization
The subcellular localization of 3-Bromothiophene-2-carboxamide is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the nucleus, cytoplasm, or other organelles, where it exerts its biochemical effects. The activity and function of 3-Bromothiophene-2-carboxamide are closely linked to its subcellular localization, as this determines its accessibility to target biomolecules .
Propriétés
IUPAC Name |
3-bromothiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNOS/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXUWNXTRUZHNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345592 | |
| Record name | 3-bromothiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78031-18-2 | |
| Record name | 3-bromothiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B1297647.png)


